![molecular formula C21H19N5O2 B2881084 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-07-6](/img/structure/B2881084.png)
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound characterized by its unique heterocyclic structure. It belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological activities. This compound's intricate molecular structure makes it a subject of interest in medicinal chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step procedures:
Step 1: Synthesis of the pyrazolopyrimidine core.
Starting materials: pyrazole derivatives and appropriate aldehydes.
Reaction conditions: condensation reactions under acidic or basic conditions, often followed by cyclization.
Step 2: Introduction of the tolyl and benzamide groups.
Starting materials: 4-methylbenzoyl chloride and amines.
Reaction conditions: nucleophilic acyl substitution reactions typically under anhydrous conditions.
Step 3: Methylation of the pyrazolopyrimidine core.
Reagents: methyl iodide or similar methylating agents.
Conditions: basic medium to facilitate the methylation process.
Industrial Production Methods
Industrial-scale production may involve optimizing these steps to enhance yield, purity, and cost-efficiency. High-throughput techniques and automated systems ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: : Introduction of hydroxyl groups or other oxygen-containing functionalities.
Reduction: : Reduction of ketone groups to alcohols or other reduced forms.
Substitution: : Halogenation, nitration, or other substitution reactions at reactive positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens (e.g., chlorine, bromine), nitrating mixtures.
Major Products
Depending on the reaction, major products include hydroxylated, reduced, or substituted derivatives of the parent compound.
Applications De Recherche Scientifique
This compound's distinctive structure and reactivity profile make it valuable in various scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for therapeutic applications, particularly in cancer research and anti-inflammatory studies.
Industry: : Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
Molecular Targets and Pathways
The biological activity of 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is often linked to its interaction with specific enzymes or receptors. By binding to active sites, it can modulate enzymatic activity or block receptor-ligand interactions, influencing cellular pathways and physiological responses. Detailed mechanistic studies reveal its potential as a kinase inhibitor or its role in disrupting cellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dimethyl-N-(4-oxo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Differing by the presence of a fluorophenyl group instead of a tolyl group.
3,4-dimethyl-N-(4-oxo-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Differing by the presence of a methoxyphenyl group.
Uniqueness
What sets 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide apart is its specific substitution pattern and the resulting electronic and steric effects, which can influence its reactivity and biological activity. The p-tolyl group imparts distinct chemical properties that may enhance its binding affinity or selectivity toward certain biological targets compared to other similar compounds.
Hope this thorough exploration of this compound satisfies your curiosity! If there's anything more specific you need, let me know.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-4-8-17(9-5-13)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)16-7-6-14(2)15(3)10-16/h4-12H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNFFPKNQBNMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2881001.png)
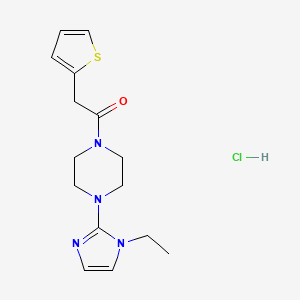
![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2881006.png)
![4-ethyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2881007.png)
![2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881008.png)
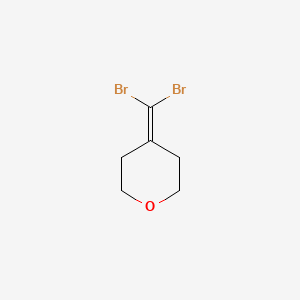
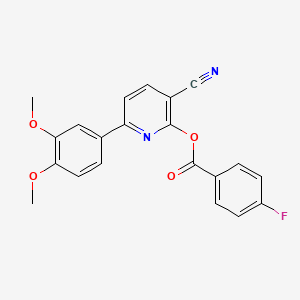
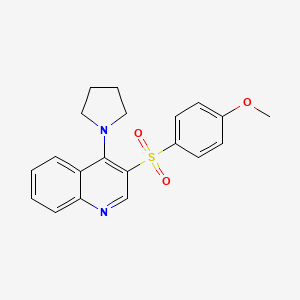

![3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2881018.png)
![1-(4-fluorophenyl)-5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2881019.png)
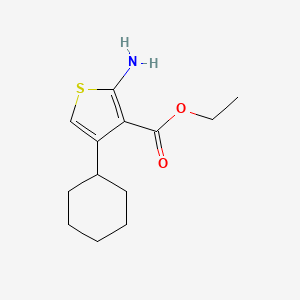
![6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2881023.png)

